molecular formula C4H3NO3 B057457 Isoxazole-5-carboxylic acid CAS No. 21169-71-1

Isoxazole-5-carboxylic acid

Cat. No.: B057457
CAS No.: 21169-71-1
M. Wt: 113.07 g/mol
InChI Key: MIIQJAUWHSUTIT-UHFFFAOYSA-N
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Description

Isoxazole-5-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its presence in various bioactive molecules. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions of Isoxazole-5-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.

Action Environment

The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness

Chemical Reactions Analysis

Types of Reactions: Isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation, where catalysts such as palladium on carbon (Pd/C) are used to reduce the compound to its corresponding alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus pentachloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)

Major Products: The major products formed from these reactions include oxidized derivatives, alcohols, and various substituted isoxazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Isoxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: this compound is used in the production of agrochemicals and materials science for developing new polymers and coatings.

Comparison with Similar Compounds

Isoxazole-5-carboxylic acid can be compared with other similar heterocyclic compounds such as:

    Oxazole: Similar structure but with the nitrogen atom in a different position.

    Pyrrole: Lacks the oxygen atom, making it less reactive in certain chemical reactions.

    Furan: Contains an oxygen atom but lacks the nitrogen, leading to different chemical properties.

This compound is unique due to its balanced reactivity and stability, which makes it a versatile scaffold in synthetic chemistry and drug design.

By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQJAUWHSUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366185
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21169-71-1
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Isoxazole-5-carboxylic acid derivatives explored in the provided research?

A1: The research highlights the use of this compound derivatives as potential building blocks for biologically active compounds. For example, some esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids have shown anti-inflammatory and anti-tuberculosis activities []. Additionally, researchers synthesized a series of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles as potential drug candidates [].

Q2: Can you describe a novel synthetic approach to this compound esters highlighted in the research?

A2: One study describes a new method for synthesizing adamantyl esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids using 1,3-dehydroadamantane as the adamantylating agent []. This method offers advantages over traditional approaches by significantly reducing reaction time and achieving high yields (83-95%) of the desired esters.

Q3: Has the use of catalysts been explored in the synthesis of this compound derivatives?

A4: Yes, one study investigates the use of Ni-Ferrite as a catalyst for synthesizing 3-aryl substituted Isoxazole-5-carboxylic acids via a one-pot multicomponent reaction []. This approach could potentially offer advantages in terms of efficiency and environmental friendliness.

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